molecular formula C14H20N2O3S B2846532 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide CAS No. 941932-35-0

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide

Cat. No.: B2846532
CAS No.: 941932-35-0
M. Wt: 296.39
InChI Key: OWAOJEPLUAPGQO-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide is an organic compound that belongs to the class of sulfonamides. This compound features a unique structure with a 1,1-dioxidoisothiazolidin-2-yl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety. The presence of the sulfonamide group is significant due to its widespread use in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide typically involves the following steps:

    Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized by reacting a suitable thiol with an aziridine derivative under oxidative conditions. Common oxidizing agents include hydrogen peroxide or peracids.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the isothiazolidine derivative reacts with a halogenated benzene compound.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the phenylisothiazolidine derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a valuable tool for studying enzyme mechanisms and developing new inhibitors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Sulfonamide derivatives have been used in the development of antibiotics, antifungal agents, and anti-inflammatory drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
  • N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide
  • N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butanamide

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide is unique due to the presence of the 3-methylbutanamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11(2)9-14(17)15-12-5-3-6-13(10-12)16-7-4-8-20(16,18)19/h3,5-6,10-11H,4,7-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAOJEPLUAPGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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